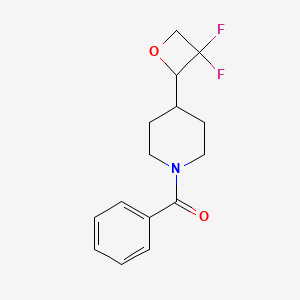
1-Benzoyl-4-(3,3-difluorooxetan-2-yl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzoyl-4-(3,3-difluorooxetan-2-yl)piperidine is a synthetic organic compound that features a piperidine ring substituted with a benzoyl group and a difluorooxetane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzoyl-4-(3,3-difluorooxetan-2-yl)piperidine typically involves the reaction of piperidine with benzoyl chloride in the presence of a base such as sodium hydroxide . The difluorooxetane moiety can be introduced through nucleophilic substitution reactions involving appropriate fluorinated reagents .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-Benzoyl-4-(3,3-difluorooxetan-2-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Fluorinated reagents for introducing the difluorooxetane moiety.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-Benzoyl-4-(3,3-difluorooxetan-2-yl)piperidine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Benzoyl-4-(3,3-difluorooxetan-2-yl)piperidine involves its interaction with specific molecular targets. The difluorooxetane moiety can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to inhibitory effects on their activity . This interaction can disrupt normal cellular processes, making the compound useful in therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
1-Benzoyl-4-piperidone: Similar structure but lacks the difluorooxetane moiety.
3,5-bis((E)-3,4-dimethoxybenzylidene)-1-(4-ethylbenzoyl)piperidin-4-one: Contains a benzoyl group and piperidine ring but with different substituents.
Uniqueness
1-Benzoyl-4-(3,3-difluorooxetan-2-yl)piperidine is unique due to the presence of the difluorooxetane moiety, which can significantly alter its chemical and biological properties compared to similar compounds. This moiety can enhance the compound’s stability, binding affinity, and overall reactivity, making it a valuable molecule for various applications.
Propiedades
Fórmula molecular |
C15H17F2NO2 |
|---|---|
Peso molecular |
281.30 g/mol |
Nombre IUPAC |
[4-(3,3-difluorooxetan-2-yl)piperidin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C15H17F2NO2/c16-15(17)10-20-13(15)11-6-8-18(9-7-11)14(19)12-4-2-1-3-5-12/h1-5,11,13H,6-10H2 |
Clave InChI |
AEQYGNQTBNRLJM-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1C2C(CO2)(F)F)C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Bromo-2-chloro-[1,3]oxazolo[4,5-b]pyridine](/img/structure/B15299598.png)
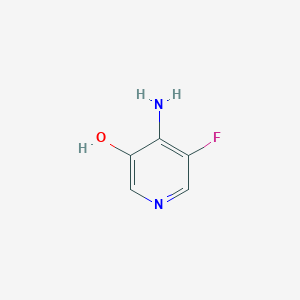
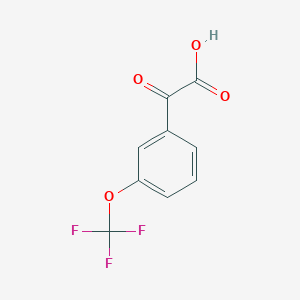
![(8-Methylimidazo[1,2-a]pyridin-6-yl)boronic acid](/img/structure/B15299614.png)
![N-[(3-hydroxyphenyl)methyl]guanidine hydrochloride](/img/structure/B15299616.png)
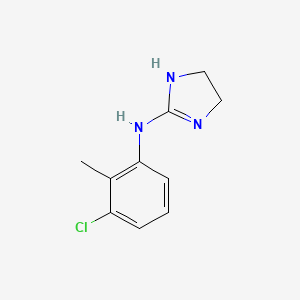
![2-[4-(2-Hydroxyethyl)piperazin-1-yl]acetaldehyde](/img/structure/B15299639.png)
![3-[4-(Piperidine-1-sulfonyl)phenyl]propan-1-amine hydrochloride](/img/structure/B15299640.png)
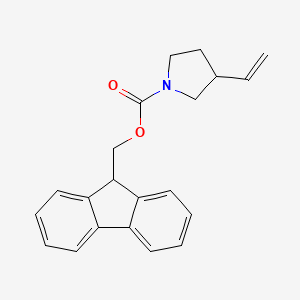
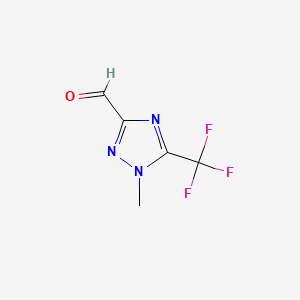
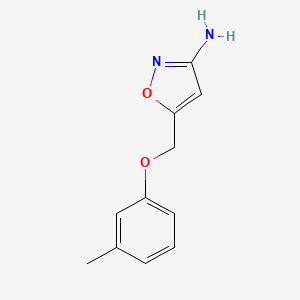

![1-{Thieno[2,3-d]pyrimidin-4-yl}piperazine dihydrochloride](/img/structure/B15299677.png)

